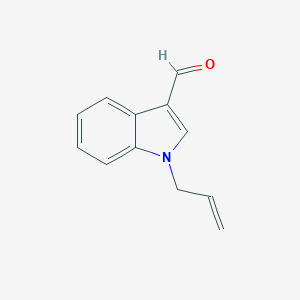

1-Allyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

1-Allyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

1-Allyl-1H-indole-3-carbaldehyde and related members of the indole family are used in Multicomponent reactions (MCRs) which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Molecular Structure Analysis

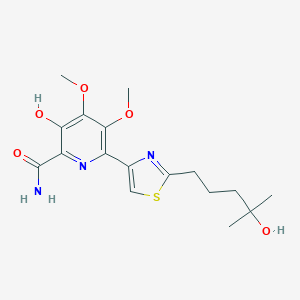

The molecular weight of 1-Allyl-1H-indole-3-carbaldehyde is 185.23 . The IUPAC name is 1-allyl-1H-indole-3-carbaldehyde .

Chemical Reactions Analysis

1-Allyl-1H-indole-3-carbaldehyde and its derivatives are used in Multicomponent reactions (MCRs) to generate biologically active structures . MCRs are a sustainable strategy that decreases the deployment of solvents and energy essential for the purification of intermediates .

Physical And Chemical Properties Analysis

The melting point of 1-Allyl-1H-indole-3-carbaldehyde is 73-74 .

Wissenschaftliche Forschungsanwendungen

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 1-Allyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

These compounds are ideal precursors for the synthesis of active molecules . They are used in the assembly of pharmaceutically interesting scaffolds .

Biological Activities

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Preparation of Analogs

Indole-3-carboxaldehyde is used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group .

Synthesis of Higher Order Indoles

It is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [cd]indoles .

Key in the Synthesis of Pharmaceutically Active Compounds

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids , but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Allyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is a key intermediate for the preparation of biologically active compounds . .

Mode of Action

These compounds can bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole derivatives, including 1-Allyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . They play a significant role in the biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives . These compounds are involved in the defense mechanisms of plants against pathogens .

Result of Action

They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Eigenschaften

IUPAC Name |

1-prop-2-enylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVJAIYQNRQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355447 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1H-indole-3-carbaldehyde | |

CAS RN |

111480-86-5 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-Allyl-1H-indole-3-carbaldehyde utilized in the synthesis of the Fe3+ chemosensor?

A1: 1-Allyl-1H-indole-3-carbaldehyde serves as a crucial starting material in the synthesis of the alkylated pyridine chalcone (AIPO) chemosensor. The compound reacts with 2-acetyl pyridine, forming AIPO through an ultrasound-assisted method []. This chalcone structure, containing both indole and pyridine moieties, is responsible for the selective fluorescence quenching observed in the presence of Fe3+.

Q2: What structural characterization data is available for the synthesized chemosensor AIPO?

A2: The study utilized several spectroscopic techniques to confirm the structure of AIPO. These methods likely include:

Q3: Does the structure of AIPO provide any insights into its selectivity for Fe3+?

A3: While the abstract doesn't delve into the specific structural reasons for AIPO's selectivity towards Fe3+, it does mention that a 1:1 binding stoichiometry between AIPO and Fe3+ was determined []. This suggests that specific atoms within the AIPO molecule, potentially nitrogen atoms within the indole or pyridine rings, are involved in coordinating with the Fe3+ ion. Further investigation into the structure of the AIPO-Fe3+ complex, possibly through computational chemistry methods, would be necessary to fully elucidate the basis for this selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)